Unmatched Potency: OUL232 Is the Most Potent PARP10 Inhibitor Reported to Date
OUL232 inhibits PARP10 with an IC₅₀ of 7.8 nM, the highest potency reported for any PARP10 inhibitor [1]. This represents a 3.2‑fold improvement over the closely related analog OUL243 (IC₅₀ 25 nM) and a >42‑fold enhancement over the earlier probe OUL35 (IC₅₀ 329 nM) [1][2]. Compared with the next‑generation PARP10‑selective agent OUL312 (IC₅₀ 20 nM), OUL232 maintains a 2.6‑fold potency advantage [3].
| Evidence Dimension | PARP10 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.8 nM (pIC₅₀ 8.11 ± 0.12, n = 3) |
| Comparator Or Baseline | OUL243: 25 nM (pIC₅₀ 7.60 ± 0.03); OUL35: 329 nM; OUL312: 20 nM |
| Quantified Difference | OUL232 is 3.2‑fold more potent than OUL243, >42‑fold more potent than OUL35, and 2.6‑fold more potent than OUL312. |
| Conditions | Proximity‑enhanced enzymatic assay using recombinant human PARP10 catalytic domain |
Why This Matters
For researchers requiring maximal target engagement at minimal compound concentration, OUL232 reduces the risk of off‑target effects arising from high dosing.
- [1] Murthy S, et al. [1,2,4]Triazolo[3,4‑b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. J Med Chem. 2023;66(2):1301‑1320. View Source
- [2] Murthy S, et al. Table 4: Profile of Selected Compounds against PARP Enzymes, IC₅₀ Values, and ADME Profiling. J Med Chem. 2023;66(2):1301‑1320. View Source
- [3] Alaviuhkola J, et al. Optimization of 2,3‑dihydrophthalazine‑1,4‑dione PARP inhibitor scaffold for nanomolar potency and specificity towards human PARP10. Eur J Med Chem. 2025;300:118111. View Source
